molecular formula C21H29NO4 B12778804 2P8Dbq9WL3 CAS No. 1058185-02-6

2P8Dbq9WL3

Cat. No.: B12778804
CAS No.: 1058185-02-6
M. Wt: 359.5 g/mol
InChI Key: XUUSKRFBAUMDGN-LMNJBCLMSA-N
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Description

The compound 3-((((1-METHYLETHOXY)CARBONYL)OXY)METHOXY)MORPHINAN, identified by the Unique Ingredient Identifier (UNII) 2P8DBQ9WL3, is a morphinan derivative. Morphinans are a class of compounds known for their significant pharmacological properties, particularly in pain management and anesthesia .

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often require the use of strong acids or bases to facilitate the formation of the morphinan ring and subsequent functional group modifications .

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is crucial to maintain the integrity of the compound during production .

Chemical Reactions Analysis

Types of Reactions

3-((((1-METHYLETHOXY)CARBONYL)OXY)METHOXY)MORPHINAN undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, amines).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes .

Scientific Research Applications

3-((((1-METHYLETHOXY)CARBONYL)OXY)METHOXY)MORPHINAN has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-((((1-METHYLETHOXY)CARBONYL)OXY)METHOXY)MORPHINAN involves its interaction with opioid receptors in the central nervous system. By binding to these receptors, it can modulate pain perception and induce analgesia. The molecular targets include the mu, delta, and kappa opioid receptors, which are part of the G-protein coupled receptor family .

Comparison with Similar Compounds

Similar Compounds

    Morphine: A well-known opioid analgesic with a similar core structure.

    Codeine: Another opioid analgesic with a similar mechanism of action.

    Oxycodone: A semi-synthetic opioid with similar pharmacological effects.

Uniqueness

3-((((1-METHYLETHOXY)CARBONYL)OXY)METHOXY)MORPHINAN is unique due to its specific functional groups, which may confer different pharmacokinetic and pharmacodynamic properties compared to other morphinan derivatives .

Properties

CAS No.

1058185-02-6

Molecular Formula

C21H29NO4

Molecular Weight

359.5 g/mol

IUPAC Name

[(1S,9S,10S)-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-trien-4-yl]oxymethyl propan-2-yl carbonate

InChI

InChI=1S/C21H29NO4/c1-14(2)26-20(23)25-13-24-16-7-6-15-11-19-17-5-3-4-8-21(17,9-10-22-19)18(15)12-16/h6-7,12,14,17,19,22H,3-5,8-11,13H2,1-2H3/t17-,19+,21+/m1/s1

InChI Key

XUUSKRFBAUMDGN-LMNJBCLMSA-N

Isomeric SMILES

CC(C)OC(=O)OCOC1=CC2=C(C[C@H]3[C@@H]4[C@]2(CCCC4)CCN3)C=C1

Canonical SMILES

CC(C)OC(=O)OCOC1=CC2=C(CC3C4C2(CCCC4)CCN3)C=C1

Origin of Product

United States

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